

Confirming Target Engagement of Lenalidomide 5'-piperazine: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Lenalidomide 5'-piperazine	
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For researchers and scientists in drug development, confirming the direct interaction between a molecule and its intended target is a critical step. This guide provides a comprehensive comparison of key experimental methods to validate the target engagement of **Lenalidomide 5'-piperazine**, a widely used Cereblon (CRBN) ligand in the development of Proteolysis Targeting Chimeras (PROTACs).

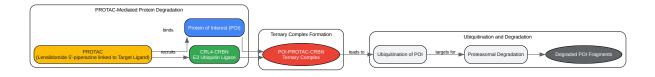
Lenalidomide, an immunomodulatory drug, functions by binding to the CRBN protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins. In multiple myeloma, for instance, this leads to the degradation of transcription factors IKZF1 and IKZF3.[1][2] **Lenalidomide 5'-piperazine** is a derivative of Lenalidomide featuring a piperazine group, which serves as a convenient attachment point for a linker, enabling its incorporation into PROTACs.[3][4][5][6][7] These bifunctional molecules are designed to bring a target protein in proximity to an E3 ligase, thereby inducing the target's degradation.

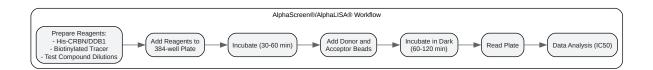
This guide details and compares various in vitro and cell-based assays to quantitatively and qualitatively assess the binding of **Lenalidomide 5'-piperazine** to CRBN.

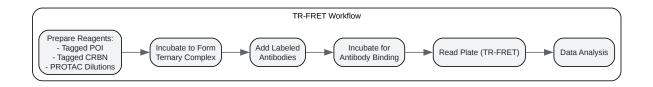
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

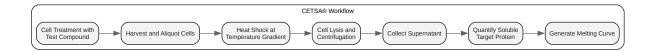


Lenalidomide and its derivatives act as "molecular glues" that induce a novel interaction between CRBN and its neosubstrates. PROTACs containing **Lenalidomide 5'-piperazine** leverage this mechanism to target other proteins for degradation.









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